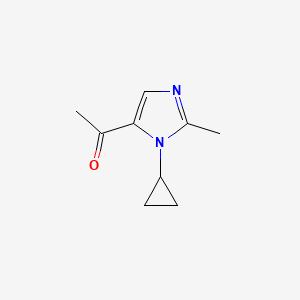
1-(1-Cyclopropyl-2-methyl-1H-imidazol-5-yl)ethanone
Cat. No. B8700340
M. Wt: 164.20 g/mol
InChI Key: RPFRSUWDBSVYSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07858807B2
Procedure details


In a 300 mL-volume glass vessel equipped with a stirrer, a thermometer and a dropping funnel, the isopropyl alcohol solution containing 15.9 g (0.162 mol) of N-cyclopropylacetamidine (which was prepared in the above-mentioned Reference Example 4), 19.3 g (0.108 mol) of 3-bromo-4-methoxy-3-buten-2-one and 16.4 g (0.162 mol) of triethylamine were placed. The mixture was heated to 80° C. under stirring for 8 hours for carrying out reaction. After the reaction was complete, 80 mL of sulfuric acid (2 mol/L) was added to the reaction mixture, and the mixture was concentrated under reduced pressure. The concentrate was washed with methyl isobutyl ketone, and the aqueous portion was taken out. The aqueous portion was made basic by adding an aqueous 48% sodium hydroxide, while the mixture was kept at a temperature of not higher than 40° C. The aqueous basic portion was subjected to extraction with methyl isobutyl ketone, and the extracted portion was concentrated under reduced pressure. The concentrate was purified by silica gel column chromatography (eluant: hexane/ethyl acetate=2/1) to give 11.8 g (yield: 67%) of 5-acetyl-1-cyclopropyl-2-methylimidazole as pale yellow liquid.





Yield
67%
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1([NH:4][C:5](=[NH:7])[CH3:6])[CH2:3][CH2:2]1.Br[C:9](=[CH:13]OC)[C:10](=[O:12])[CH3:11].C(N(CC)CC)C.S(=O)(=O)(O)O>C(O)(C)C>[C:10]([C:9]1[N:4]([CH:1]2[CH2:3][CH2:2]2)[C:5]([CH3:6])=[N:7][CH:13]=1)(=[O:12])[CH3:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
19.3 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(C)=O)=COC
|
|
Name
|
|
|
Quantity
|
16.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Two
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
15.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)NC(C)=N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring for 8 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a 300 mL-volume glass vessel equipped with a stirrer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the mixture was concentrated under reduced pressure
|
WASH
|
Type
|
WASH
|
|
Details
|
The concentrate was washed with methyl isobutyl ketone
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding an aqueous 48% sodium hydroxide
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
higher than 40° C
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous basic portion was subjected to extraction with methyl isobutyl ketone
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the extracted portion was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The concentrate was purified by silica gel column chromatography (eluant: hexane/ethyl acetate=2/1)
|
Outcomes


Product
Details
Reaction Time |
8 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)C1=CN=C(N1C1CC1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11.8 g | |
| YIELD: PERCENTYIELD | 67% | |
| YIELD: CALCULATEDPERCENTYIELD | 66.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
